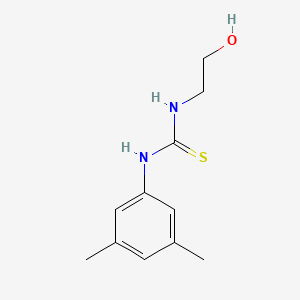

1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-8-5-9(2)7-10(6-8)13-11(15)12-3-4-14/h5-7,14H,3-4H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCDUUVPJBSQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)NCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366810 | |

| Record name | GNF-Pf-4441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52266-73-6 | |

| Record name | GNF-Pf-4441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of the Thiourea Derivative

Retrosynthetic Analysis and Rational Design of Synthetic Routes

A retrosynthetic analysis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea provides a logical framework for devising its synthesis. The primary disconnection strategy involves cleaving the C-N bonds of the thiourea (B124793) core, a common and effective approach for this class of compounds.

This disconnection leads to two primary synthons: a 3,5-dimethylphenyl isothiocyanate and a 2-aminoethanol (ethanolamine) molecule. This approach is synthetically practical as both precursors are readily available or can be synthesized through established methods. The forward synthesis, therefore, involves the nucleophilic addition of the amino group of ethanolamine (B43304) to the electrophilic carbon of the isothiocyanate.

An alternative, though less common, retrosynthetic approach could involve the sequential functionalization of a simpler thiourea core. However, the direct coupling of the two key fragments is generally the most efficient and widely adopted strategy for the synthesis of unsymmetrical thioureas.

Targeted Synthesis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

The synthesis of the target compound is most effectively achieved through the reaction of 3,5-dimethylphenyl isothiocyanate with 2-aminoethanol. This reaction is a classic example of nucleophilic addition to a heterocumulene.

The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the central carbon atom of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to yield the stable thiourea product.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and reaction time. A systematic approach to optimizing these conditions is crucial for maximizing the yield and purity of the final product.

Based on general principles of thiourea synthesis, a range of solvents can be screened. Polar aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are often effective in dissolving the reactants and facilitating the reaction. The reaction temperature can also be varied, from room temperature to reflux, to find the optimal balance between reaction rate and the formation of potential byproducts.

Below is a hypothetical data table illustrating the optimization of reaction conditions:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | 25 | 12 | 85 |

| 2 | Acetonitrile | 50 | 6 | 92 |

| 3 | Acetone | 25 | 12 | 82 |

| 4 | Acetone | Reflux | 4 | 90 |

| 5 | DMF | 25 | 10 | 88 |

| 6 | DMF | 80 | 3 | 95 |

This data is illustrative and represents a typical optimization study.

The selection of high-purity starting materials, 3,5-dimethylphenyl isothiocyanate and 2-aminoethanol, is critical to ensure a clean reaction and a high-quality product.

Isolation and Advanced Purification Techniques

Upon completion of the reaction, the isolation of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is typically straightforward. If the product precipitates from the reaction mixture upon cooling, it can be collected by filtration. The collected solid is then washed with a suitable solvent to remove any unreacted starting materials or soluble impurities.

For further purification, recrystallization is a commonly employed and effective technique. The choice of solvent for recrystallization is crucial and is determined by the solubility profile of the compound. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

In cases where recrystallization does not yield a product of sufficient purity, column chromatography can be utilized. A silica (B1680970) gel stationary phase with a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate), can effectively separate the target compound from any remaining impurities. The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Exploration of Derivatization Reactions of the Thiourea Scaffold

The structure of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary sites for derivatization are the hydroxyethyl (B10761427) moiety and the dimethylphenyl ring.

Functionalization at the Hydroxyethyl Moiety

The primary alcohol of the hydroxyethyl group is a versatile handle for a variety of chemical transformations.

Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This reaction allows for the introduction of a wide range of ester functionalities, which can modulate the lipophilicity and other physicochemical properties of the molecule.

Etherification: The hydroxyl group can also be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This modification can introduce various alkyl or aryl groups at this position.

A summary of potential derivatization reactions at the hydroxyethyl moiety is presented in the table below:

| Reaction Type | Reagent | Product Functional Group |

| Esterification | Acetyl chloride | Acetate ester |

| Esterification | Benzoyl chloride | Benzoate ester |

| Etherification | Methyl iodide | Methyl ether |

| Etherification | Benzyl bromide | Benzyl ether |

Structural Modifications of the Dimethylphenyl Ring

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents.

Halogenation: Halogenation of the ring can be achieved using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

These modifications allow for the introduction of various substituents onto the aromatic ring, which can significantly alter the electronic and steric properties of the molecule.

Formation of Polymeric or Supramolecular Structures via Thiourea Linkages

The molecular architecture of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, featuring both a disubstituted thiourea core and a terminal hydroxyl group, provides a versatile platform for the construction of intricate polymeric and supramolecular structures. The formation of these higher-order assemblies is predominantly governed by a network of directional and cooperative non-covalent interactions, with hydrogen bonding playing a pivotal role.

The thiourea moiety itself is a powerful and well-established motif in crystal engineering and supramolecular chemistry. The two N-H protons act as hydrogen bond donors, while the sulfur atom serves as a hydrogen bond acceptor. This functionality allows for the formation of robust and predictable one-dimensional chains or dimeric structures through intermolecular N-H···S hydrogen bonds. In the case of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, these thiourea-thiourea interactions form the primary backbone of the supramolecular assembly.

The presence of the 2-hydroxyethyl substituent introduces an additional layer of complexity and control over the supramolecular architecture. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (O). This allows for a variety of additional intermolecular interactions, including:

O-H···S Hydrogen Bonds: The hydroxyl proton can form a hydrogen bond with the sulfur atom of a neighboring thiourea group.

O-H···O Hydrogen Bonds: The hydroxyl group of one molecule can interact with the hydroxyl group of another, leading to the formation of chains or sheets.

N-H···O Hydrogen Bonds: The thiourea N-H protons can form hydrogen bonds with the oxygen atom of the hydroxyl group.

This multiplicity of potential hydrogen bonding sites allows for the creation of more complex and higher-dimensional structures beyond the simple chains or dimers typically observed with less functionalized thioureas. The interplay between the N-H···S, O-H···S, and O-H···O interactions can lead to the formation of polymeric ribbons, layered sheets, or intricate three-dimensional networks.

The specific supramolecular structure adopted will be influenced by factors such as the solvent used for crystallization and the steric hindrance imposed by the 3,5-dimethylphenyl group. The bulky nature of this group can direct the self-assembly process, favoring certain packing arrangements over others.

A hypothetical representation of the key intermolecular hydrogen bonding interactions that could lead to a polymeric structure is detailed in the table below. These values are representative of typical bond lengths and angles for such interactions in related thiourea derivatives.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Thiourea Chain Formation | N-H···S | 2.4 - 2.8 | 150 - 170 |

| Inter-chain Linkage | O-H···S | 2.3 - 2.7 | 160 - 180 |

| Polymeric Ribbon Formation | O-H···O | 1.8 - 2.2 | 165 - 180 |

| Cross-linking of Chains | N-H···O | 1.9 - 2.3 | 155 - 175 |

Detailed research into the crystal structure of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea would be necessary to fully elucidate the specific hydrogen bonding motifs and the resulting supramolecular architecture. However, based on the principles of molecular recognition and the known behavior of analogous compounds, it is clear that this molecule possesses the requisite functional groups to form a rich variety of well-ordered, high-dimensional polymeric and supramolecular structures through a network of directional thiourea-based linkages.

Spectroscopic Data for 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea Not Found in Published Literature

A comprehensive search of scientific databases and scholarly articles has revealed no specific published experimental data for the spectroscopic characterization of the chemical compound 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea .

While extensive research exists on various thiourea derivatives and their spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, the detailed analysis for this particular compound is not available in the reviewed literature.

Therefore, it is not possible to provide the specific data tables and detailed research findings for the structural elucidation and advanced spectroscopic characterization of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea as requested. The generation of a scientifically accurate article requires access to peer-reviewed research where this compound has been synthesized and its chemical structure and properties have been thoroughly investigated and reported.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Study

High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous determination of a molecule's elemental composition. For 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, HRMS analysis would be expected to yield a high-accuracy mass measurement of the molecular ion, which allows for the confirmation of its chemical formula, C11H16N2OS.

The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structural assembly. Thiourea (B124793) derivatives typically undergo characteristic fragmentation pathways. The electron impact ionization mass spectra of analogous compounds show fragmentation that corresponds well with their structures. For the title compound, key fragmentation would likely involve cleavage of the C-N bonds of the thiourea core and fragmentation of the hydroxyethyl (B10761427) and dimethylphenyl side chains. Common fragmentation patterns in similar molecules include the loss of alkyl radicals and rearrangements. libretexts.org

Table 1: Illustrative HRMS Data for 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea Note: This data is representative and based on the expected values for a compound with the molecular formula C11H16N2OS.

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 225.1056 | 225.1058 | 0.89 |

The study of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and the intricate network of intermolecular interactions that dictate the crystal packing.

Crystal Growth Strategies and Single-Crystal Diffraction Data Collection

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For thiourea derivatives, single crystals are often grown from solutions by slow evaporation of a suitable solvent, such as ethanol (B145695) or acetonitrile. The choice of solvent is critical and is determined empirically to control the rate of crystallization and minimize defects.

Once suitable crystals are obtained, single-crystal X-ray diffraction data is collected. This process involves mounting a crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated, and the resulting data is processed to determine the unit cell parameters and the electron density distribution, which is then used to solve the crystal structure.

Analysis of Molecular Conformation and Torsional Angles

The molecular conformation of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is characterized by the relative orientation of its constituent parts, which can be described by a series of torsional angles. The thiourea unit itself is generally planar. nih.gov The orientation of the 3,5-dimethylphenyl ring and the 2-hydroxyethyl group relative to this plane is of particular interest.

Table 2: Representative Torsional Angles for Thiourea Derivatives Note: These values are illustrative and based on data from analogous structures.

| Torsional Angle | Value (°) |

|---|---|

| C(aryl)-N-C(S)-N | ~175 |

| N-C(S)-N-C(ethyl) | ~170 |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions)

The solid-state structure of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is stabilized by a network of intermolecular interactions. Hydrogen bonding plays a pivotal role in the supramolecular assembly of thiourea derivatives. mersin.edu.trnih.gov The presence of N-H and O-H groups as hydrogen bond donors, and the sulfur and oxygen atoms as acceptors, allows for a variety of strong hydrogen bonds. youtube.com

Common hydrogen bonding motifs in similar crystal structures include N-H···S and O-H···S interactions, which often lead to the formation of dimeric or chain structures. nih.govnih.gov The hydroxyl group can also participate in O-H···O hydrogen bonds. researchgate.net In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal packing, although their presence and geometry are dependent on the specific packing arrangement.

Investigation of Crystal Packing Arrangements and Supramolecular Architectures

For example, N-H···S hydrogen bonds frequently lead to the formation of centrosymmetric dimers. nih.gov These dimers can then be further linked by other hydrogen bonds or weaker interactions to build up the extended crystal lattice. The specific substituents on the thiourea core influence the steric and electronic properties of the molecule, which in turn dictates the final supramolecular structure. mersin.edu.tr The investigation of these packing arrangements is crucial for understanding the solid-state properties of the material.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation, albeit in an approximate form, to determine the electronic structure and other important molecular properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for geometry optimization, a process that locates the minimum energy structure of a molecule, corresponding to its most stable three-dimensional conformation. semanticscholar.org This optimization is crucial as the molecular geometry dictates many of its chemical and physical properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. For thiourea (B124793) derivatives, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular and well-validated choice, often showing excellent agreement between theoretical and experimental results. researchgate.netsemanticscholar.orgnih.govksu.edu.tr Other functionals, such as the long-range corrected ωB97X-D, are also utilized to account for dispersion interactions. ksu.edu.tr

Validation of the chosen functional is a critical step. This is typically achieved by comparing the calculated results with experimental data. For instance, the theoretically optimized geometric parameters (bond lengths and angles) can be compared with data from single-crystal X-ray diffraction. semanticscholar.org Furthermore, calculated vibrational frequencies are correlated with experimental FT-IR and Raman spectra. A high correlation coefficient (R² values approaching 1.0) between the theoretical and experimental data indicates that the selected functional is reliable for the system under study. ksu.edu.tr

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. For organic molecules containing elements like C, H, N, O, and S, Pople-style basis sets are commonly used. Sets like 6-311++G(d,p) and 6-31+G(d,p) are frequently employed for thiourea derivatives. nih.govksu.edu.trlew.ro These basis sets include polarization functions (d,p) and diffuse functions (+) to provide a more accurate description of the electron distribution, especially for systems with lone pairs and for calculating properties like hydrogen bonding.

Convergence studies are performed to ensure that the chosen basis set is adequate and that the results are not significantly dependent on its size. This involves systematically increasing the size and complexity of the basis set and observing the convergence of properties like total energy and optimized geometry. A suitable basis set is one that provides a balance between accuracy and computational feasibility.

Vibrational frequency calculations are a key output of DFT studies, providing theoretical vibrational spectra that can be directly compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopy results. researchgate.net This comparison serves as a powerful tool for structural elucidation and validation of the computational model. ksu.edu.tr

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis of Potential Energy Distribution (PED) is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsion of functional groups. researchgate.net For 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, key vibrational modes include N-H stretching, C=S stretching, C-N stretching, and vibrations of the aromatic ring. semanticscholar.orgksu.edu.tr

| Vibrational Assignment | Functional Group | Expected Experimental Range (cm⁻¹) | Typical Calculated Range (B3LYP/6-311++G(d,p)) (cm⁻¹) |

|---|---|---|---|

| N-H Stretching | -NH- | 3100 - 3400 | 3150 - 3450 |

| Aromatic C-H Stretching | Ar-H | 3000 - 3100 | 3050 - 3150 |

| Aliphatic C-H Stretching | -CH₂- | 2850 - 3000 | 2900 - 3050 |

| C=S Stretching | Thiourea C=S | 700 - 850, 1150-1250 | 720 - 870, 1170-1270 |

| C-N Stretching | Thiourea C-N | 1300 - 1450 | 1320 - 1480 |

| O-H Stretching | -OH | 3200 - 3600 | 3250 - 3650 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lew.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. espublisher.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic reactions.

For thiourea derivatives, the HOMO is typically localized over the electron-rich thiourea moiety and the phenyl ring, while the LUMO is often distributed across the entire molecule, including the π-system of the aromatic ring. lew.ro

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. lew.ro Conversely, a small energy gap suggests that the molecule is more reactive.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 to 4.5 | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. lew.ro The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, such regions are expected around the electronegative sulfur and oxygen atoms. researchgate.netnih.gov

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly those bonded to heteroatoms like the N-H protons of the thiourea group and the O-H proton of the hydroxyl group. nih.gov

Green Regions: These indicate areas of neutral potential.

The MEP surface provides a clear, intuitive picture of the molecule's reactive sites, complementing the information obtained from FMO analysis and guiding the understanding of intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For thiourea derivatives, NBO analysis can elucidate intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to their stability and reactivity.

In molecules structurally analogous to 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, significant delocalization of electron density is observed from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the thiocarbonyl group (C=S). This delocalization, a form of hyperconjugation, stabilizes the molecule and influences the electronic properties of the thiourea backbone.

Studies on similar acyl thiourea derivatives have shown that intramolecular hydrogen bonding can significantly influence the molecular configuration and, consequently, the intramolecular charge transfer characteristics. nih.gov For instance, the formation of a six-membered ring through hydrogen bonding between a thiourea N-H and an oxygen atom can stabilize a particular conformation, affecting the delocalization of electron density. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of molecules over time. For flexible molecules like 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, MD simulations can reveal the preferred conformations in different environments and the transitions between them.

MD simulations on various thiourea derivatives have demonstrated their conformational flexibility, which is largely governed by the rotation around the C-N bonds of the thiourea moiety. nih.govacs.org The interactions between the ligand and its environment, such as a solvent or a biological receptor, can significantly influence the observed conformations. nih.gov For instance, in a complex with a protein, the conformation of a substituted N-phenylthiourea derivative was found to be restricted within the receptor pocket, with specific hydrogen bonds playing a crucial role in stabilizing the bound state. nih.gov

In the case of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, the presence of the flexible 2-hydroxyethyl group allows for a range of possible conformations. MD simulations would likely show that intramolecular hydrogen bonding between the hydroxyl group and the thiocarbonyl sulfur or a nitrogen atom could lead to the formation of stable cyclic structures in the gas phase or in non-polar solvents. In aqueous solution, intermolecular hydrogen bonds with water molecules would compete with these intramolecular interactions, leading to a different conformational equilibrium. nih.gov

Theoretical Mechanistic Investigations of Reaction Pathways and Transition States

The synthesis of thiourea derivatives, including 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, typically involves the reaction of an isothiocyanate with a primary or secondary amine. researchgate.netnih.gov Computational studies have been employed to investigate the mechanism of this reaction, providing insights into the transition states and intermediates involved.

The generally accepted mechanism for the formation of thiourea from an isothiocyanate and an amine proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group. nih.gov This initial step leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product.

Density Functional Theory (DFT) calculations can be used to model the potential energy surface of this reaction, identifying the structure and energy of the transition state. Such studies on related reactions have shown that the activation energy for the nucleophilic attack is influenced by the electronic properties of both the isothiocyanate and the amine. rsc.org Electron-donating groups on the amine and electron-withdrawing groups on the isothiocyanate can affect the reaction rate. In some cases, the reaction can be catalyzed by the amine itself acting as a proton shuttle. rsc.org

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. rsc.orgrsc.org These theoretical predictions, when compared with experimental data, can aid in the structural elucidation and assignment of spectroscopic signals.

For thiourea derivatives, DFT calculations using functionals like B3LYP have shown good agreement between calculated and experimental vibrational spectra. rajpub.comresearchgate.net The calculated frequencies for key vibrational modes, such as the N-H stretching, C=S stretching, and C-N stretching, can be used to interpret the experimental FT-IR spectrum of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea.

Similarly, NMR chemical shifts can be calculated with a high degree of accuracy. rsc.orgnih.gov Theoretical calculations can help in the assignment of proton (¹H) and carbon (¹³C) NMR signals, especially for complex molecules with overlapping peaks. researchgate.net For 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, computational predictions would be valuable in assigning the signals for the aromatic protons of the dimethylphenyl ring and the methylene (B1212753) protons of the hydroxyethyl (B10761427) group. The comparison between theoretical and experimental spectroscopic data for a series of N-acyl thiourea derivatives has demonstrated the power of DFT in interpreting spectral features. mdpi.com

Coordination Chemistry of the Thiourea Derivative

Ligand Properties and Metal Ion Complexation Behavior

Thiourea (B124793) derivatives are known for their ability to coordinate with a wide range of metal ions, primarily due to the presence of soft donor atoms like sulfur and nitrogen. nih.gov The electronic and steric properties of the substituents on the thiourea backbone play a crucial role in determining the coordination mode and the stability of the resulting metal complexes.

1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea possesses three potential donor atoms: the sulfur atom of the thiocarbonyl group (C=S), the two nitrogen atoms of the thiourea backbone, and the oxygen atom of the hydroxyl group. This multiplicity of donor sites allows for various coordination modes.

S-coordination (Monodentate): The most common coordination mode for thiourea derivatives involves the sulfur atom acting as a soft donor, forming complexes with various transition metals. mdpi.com In this mode, the ligand coordinates as a neutral monodentate species. mdpi.com

N,S-bidentate Chelation: Thiourea derivatives can also act as bidentate ligands, coordinating through both a nitrogen atom and the sulfur atom to form a stable chelate ring. mdpi.comwaikato.ac.nz This mode often occurs after the deprotonation of the N-H group, resulting in an anionic ligand.

Bridging Ligand: The ligand can bridge two metal centers, with the sulfur atom coordinating to both.

Potential O,S or O,N Chelation: The presence of the 2-hydroxyethyl group introduces the possibility of chelation involving the hydroxyl oxygen atom along with either the sulfur or a nitrogen atom. However, coordination involving the thiocarbonyl sulfur and an amide nitrogen is generally more favored than involving the hydroxyl oxygen.

The coordination behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent used. manchester.ac.uk

The substituents on the thiourea nitrogen atoms significantly influence the ligand's electronic properties and steric hindrance, which in turn affect its coordination affinity and selectivity for different metal ions.

3,5-Dimethylphenyl Group: This aromatic group is electron-donating, which increases the electron density on the adjacent nitrogen atom and, through resonance, on the sulfur atom. This enhanced electron density can increase the ligand's affinity for metal ions. The steric bulk of the dimethylphenyl group can also influence the geometry of the resulting metal complexes.

2-Hydroxyethyl Group: This group can influence the ligand's solubility and provides an additional potential coordination site (the hydroxyl oxygen). The presence of the hydroxyl group can also lead to the formation of intramolecular or intermolecular hydrogen bonds, which can affect the crystal packing of the complexes. ksu.edu.tr

The combination of these substituents makes 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea a versatile ligand capable of forming stable complexes with a variety of transition metals.

Synthesis and Characterization of Novel Metal-Thiourea Complexes

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Coordination compounds of thiourea derivatives with transition metals such as copper, silver, gold, platinum, and palladium have been extensively studied. waikato.ac.nznih.govcardiff.ac.uknih.gov The synthesis generally involves mixing the thiourea ligand with a metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.gov For instance, the reaction of N,N'-substituted thiourea ligands with Cu(II) salts often results in the reduction of Cu(II) to Cu(I) and the formation of Cu(I) complexes. nih.gov Similarly, stable complexes with Ag(I), Au(I), Pt(II), and Pd(II) can be prepared. nih.gov The choice of solvent and reaction temperature can influence the final product and its crystallinity. manchester.ac.ukcardiff.ac.uk

General Synthetic Procedure: A solution of the thiourea ligand in a solvent like ethanol (B145695) or acetonitrile is added to a solution of the metal salt (e.g., CuCl₂, AgNO₃, K₂PdCl₄) in the same or a different solvent. The reaction mixture is stirred at room temperature or heated to reflux for a specific period. The resulting complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent. mdpi.comechemcom.com

The characterization of newly synthesized metal-thiourea complexes is crucial to determine their structure and properties. A combination of spectroscopic techniques and X-ray diffraction is typically employed. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the thiourea ligand. Upon complexation through the sulfur atom, the C=S stretching vibration band is expected to shift to a lower frequency, while the C-N stretching vibration band may shift to a higher frequency. The N-H stretching vibrations can also be affected, particularly in cases of N,S-bidentate chelation. mdpi.comamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. nih.gov Upon coordination, the chemical shifts of the protons and carbons near the coordination site are affected. For instance, the ¹³C NMR signal for the C=S carbon is expected to shift upon coordination. mdpi.comnih.gov

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the metal complexes. The spectra can provide information about the geometry of the complex and the nature of the metal-ligand bonding. cardiff.ac.uk

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. manchester.ac.uk It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.goviucr.org For example, X-ray studies on similar complexes have revealed distorted tetrahedral, trigonal planar, and square planar geometries around the metal centers. nih.gov

| Technique | Key Observables for Thiourea Complexation |

| IR Spectroscopy | Shift in ν(C=S), ν(C-N), and ν(N-H) vibrational frequencies. |

| NMR Spectroscopy | Changes in chemical shifts of protons and carbons near the donor atoms. |

| UV-Vis Spectroscopy | Appearance of new charge-transfer bands and shifts in d-d transition bands. |

| X-ray Diffraction | Determination of coordination number, geometry, bond lengths, and angles. |

Research Applications of Metal-Thiourea Complexes

Metal complexes of thiourea derivatives have shown promise in a variety of research applications, largely due to their diverse structural and electronic properties.

One of the most significant areas of application is in the development of new therapeutic agents. Numerous studies have reported the potent anticancer and antimicrobial properties of gold, silver, platinum, and palladium complexes of thiourea ligands. nih.govresearchgate.net The coordination of the metal to the thiourea ligand often enhances the biological activity compared to the free ligand. researchgate.net For instance, gold and silver complexes of phosphine-containing thioureas have demonstrated excellent cytotoxic activity against various cancer cell lines. nih.gov

Investigation of Catalytic Activity of Metal-Thiourea Complexes in Organic Reactions

Thiourea derivatives are known to form stable complexes with a variety of transition metals, and these complexes have been explored for their catalytic potential in a range of organic transformations. The sulfur and nitrogen donor atoms in the thiourea moiety can effectively coordinate with metal centers, influencing their electronic properties and reactivity. This coordination can lead to the activation of substrates and the facilitation of catalytic cycles.

However, a comprehensive search of scientific literature and chemical databases did not yield any specific studies detailing the catalytic applications of metal complexes derived from 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea. While general principles of thiourea-based catalysis can be inferred, no experimental data, such as reaction yields, turnover numbers, or mechanistic investigations, have been reported for this particular ligand.

Development of Coordination Polymers and Metallosupramolecular Assemblies

The bifunctional nature of many thiourea derivatives, with their ability to act as both hydrogen bond donors and acceptors, as well as coordinating ligands, makes them attractive building blocks for the construction of coordination polymers and metallosupramolecular assemblies. These structures are of interest for their potential applications in areas such as gas storage, separation, and heterogeneous catalysis.

Despite these general trends, there is no published research on the use of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea in the development of such supramolecular structures. The specific steric and electronic effects of the 3,5-dimethylphenyl and 2-hydroxyethyl substituents on the self-assembly and coordination behavior of this ligand have not been investigated. Consequently, no data on the synthesis, crystal structures, or properties of any coordination polymers or metallosupramolecular assemblies incorporating this compound are available.

Catalytic Applications of the Thiourea Derivative in Organic Transformations

Organocatalytic Properties of the Thiourea (B124793) Moiety

The catalytic prowess of thiourea derivatives stems from the ability of the N-H protons to act as effective hydrogen bond donors. This capacity is enhanced by the presence of the sulfur atom, which, compared to the oxygen in urea (B33335), increases the acidity of the N-H protons. The electron-withdrawing nature of the 3,5-dimethylphenyl group in 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea further amplifies this effect, making it a potent hydrogen-bonding catalyst.

Role as Hydrogen Bond Donor Catalysts

Thiourea derivatives are recognized as powerful hydrogen bond donor catalysts that can activate electrophiles. wikipedia.org The two N-H protons of the thiourea group can form a bidentate hydrogen bond with Lewis basic sites in a substrate, such as the oxygen atom of a carbonyl group. wikipedia.org This interaction polarizes the C=O bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and rendering the carbonyl carbon more susceptible to nucleophilic attack. This mode of activation is crucial in a wide array of reactions, including Michael additions, Diels-Alder reactions, and Friedel-Crafts acylations. nih.govrsc.org

The effectiveness of this hydrogen bonding is influenced by the substituents on the thiourea nitrogen atoms. Electron-withdrawing groups on the aryl ring, such as the dimethylphenyl group in the title compound, enhance the acidity of the N-H protons and, consequently, the catalytic activity. wikipedia.org The general mechanism for this activation is depicted below:

Table 1: Representative Reactions Catalyzed by Thiourea Derivatives via Hydrogen Bonding

| Reaction Type | Substrates | Catalyst Type | Outcome |

|---|---|---|---|

| Michael Addition | Nitrostyrene, Diethyl malonate | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | High yield and enantioselectivity |

| Friedel-Crafts | Indole, N-acylimine | Chiral thiourea | Excellent yield and enantioselectivity |

Bifunctional Catalysis: Brønsted Acid and Brønsted Base Activation

Thiourea derivatives can also operate as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile. nih.gov In the case of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, the thiourea moiety acts as a Brønsted acid (hydrogen bond donor) to activate the electrophile. The presence of the 2-hydroxyethyl group introduces a hydroxyl functionality that can act as a Brønsted base, activating the nucleophile through deprotonation or hydrogen bonding. rsc.orgmdpi.com This dual activation in close proximity within the catalyst-substrate complex can significantly accelerate the reaction rate and enhance stereoselectivity. nih.gov

For instance, in a Michael addition, the thiourea part of the catalyst would activate the enone, while the hydroxyl group could deprotonate the malonate nucleophile, leading to a highly organized transition state. This cooperative catalysis is a hallmark of many efficient organocatalytic systems. nih.gov

Stereoselective Catalysis and Asymmetric Synthesis Potential

The development of chiral thiourea catalysts has revolutionized asymmetric synthesis, enabling the production of enantiomerically enriched compounds.

Development of Chiral Thiourea Catalysts from the Derivative

While 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea itself is achiral, it serves as a valuable scaffold for the synthesis of chiral catalysts. Chirality can be introduced by incorporating a chiral backbone or by attaching a chiral substituent to the thiourea core. For example, the hydroxyl group of the 2-hydroxyethyl moiety could be derivatized with a chiral acid, or the entire ethylamine (B1201723) portion could be replaced with a chiral amino alcohol. These modifications would create a chiral environment around the catalytically active thiourea group, allowing for enantiodifferentiation in the transition state.

Table 2: Examples of Chiral Thiourea Catalysts and Their Applications

| Chiral Moiety | Reaction | Enantiomeric Excess (ee) |

|---|---|---|

| (1R,2R)-Diaminocyclohexane | Michael Addition | up to 99% |

| Cinchona Alkaloid | Aza-Henry Reaction | up to 98% |

Understanding Stereocontrol Mechanisms and Enantiodifferentiation

The stereochemical outcome of a reaction catalyzed by a chiral thiourea is determined by the specific interactions within the ternary complex formed by the catalyst, the electrophile, and the nucleophile. The chiral scaffold of the catalyst orients the substrates in a preferred conformation through a network of hydrogen bonds and steric interactions. This arrangement favors the approach of the nucleophile from one specific face of the electrophile, leading to the preferential formation of one enantiomer.

Computational and experimental studies have been instrumental in elucidating these stereocontrol mechanisms. nih.gov The precise geometry of the transition state, stabilized by the bidentate hydrogen bonds from the thiourea and additional interactions from the chiral backbone, is the key to achieving high levels of enantioselectivity.

Mechanistic Studies of Catalytic Cycles

The catalytic cycle of a thiourea-catalyzed reaction generally involves the following key steps:

Catalyst-Substrate Complexation: The thiourea catalyst first forms a complex with the electrophilic substrate through hydrogen bonding.

Activation: This complexation activates the electrophile towards nucleophilic attack. In bifunctional systems, the catalyst also activates the nucleophile.

Carbon-Carbon Bond Formation: The activated nucleophile attacks the activated electrophile, forming the new chemical bond. This is often the rate-determining and stereochemistry-determining step.

Product Release: The product dissociates from the catalyst, regenerating the free catalyst to enter another cycle.

Mechanistic investigations, including kinetic studies, non-linear effect analysis, and spectroscopic methods (NMR, IR), have been crucial in supporting this general mechanism. acs.org These studies help in understanding the nature of the active catalytic species and the transition state assemblies, which is vital for the rational design of new and more efficient catalysts. For example, detailed mechanistic studies have revealed the cooperative nature of the dual hydrogen bonds in stabilizing the transition state. acs.org

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the catalytic applications of the compound 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea that directly addresses the topics outlined in your request.

The required detailed research findings for the following sections could not be located for this specific thiourea derivative:

Elucidation of Catalyst-Substrate Interactions: No studies detailing the specific interactions between 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea and various substrates through methods such as spectroscopy or X-ray crystallography were found.

Kinetic Studies and Reaction Rate Determinations: Information regarding the kinetics and reaction rate determinations for catalytic processes involving this compound is not available in the reviewed literature.

Computational Modeling of Transition States in Catalytic Pathways: There are no published computational studies, such as Density Functional Theory (DFT) calculations, that model the transition states in catalytic pathways specifically for 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions: Specific examples and detailed research findings on the application of this compound as a catalyst in carbon-carbon or carbon-heteroatom bond-forming reactions are not documented in the available scientific resources.

While general information exists on the catalytic properties of the broader class of thiourea derivatives, the strict requirement to focus solely on "1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea" prevents the inclusion of data from related but structurally different compounds.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and content inclusions for this specific chemical compound.

Interactions with Biological Systems: Mechanistic and Molecular Insights Non Clinical Focus

In Vitro Biochemical Studies of Molecular Interactions

In vitro assays are fundamental to understanding the direct interactions between a compound and isolated biological molecules, such as enzymes. While specific data for 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is limited in the context of the enzymes listed below, studies on structurally related thiourea (B124793) derivatives provide valuable insights into the potential inhibitory activities of this class of compounds.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in addressing pathologies associated with urease-producing bacteria, such as Helicobacter pylori. nih.govcore.ac.uk Thiourea derivatives have been extensively studied as urease inhibitors. nih.gov Research on various alkyl chain-linked thiourea derivatives has shown that substituents on the phenyl ring significantly influence inhibitory potency. nih.gov For instance, derivatives with dimethyl substituents have demonstrated a range of activities against urease. nih.gov While specific data for 1-(3,5-dimethylphenyl)-3-(2-hydroxyethyl)thiourea is not prominently available, the inhibitory potential of related compounds highlights a promising area for investigation.

Table 1: Urease Inhibitory Activity of Selected Dimethyl-Substituted Thiourea Derivatives

| Compound (Phenyl Substituent) | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| 2',6'-diCH₃ | 15.19 ± 0.58 | Thiourea | 18.61 |

| 3',4'-diCH₃ | 40.22 ± 0.45 | Thiourea | 18.61 |

| 2',3'-diCH₃ | 46.17 ± 0.78 | Thiourea | 18.61 |

| 2',5'-diCH₃ | 60.11 ± 0.78 | Thiourea | 18.61 |

Data sourced from in vitro anti-urease activity assays. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Studies on thiourea derivatives based on 3-aminopyridin-2(1H)-ones have revealed significant inhibitory activity against α-glucosidase. For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was found to have a higher inhibitory activity than the reference drug acarbose. nih.gov This suggests that the thiourea scaffold is a viable pharmacophore for α-glucosidase inhibition.

Table 2: α-Glucosidase Inhibitory Activity of Selected Thiourea Derivatives

| Compound | Inhibition at 15 mM (%) | IC₅₀ (mM) |

|---|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | >56.6 | 9.77 |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 41.2 | 12.94 |

| Acarbose (Reference) | 56.6 | Not specified |

Data reflects the inhibitory activity of compounds against α-glucosidase from Saccharomyces cerevisiae. nih.gov

Monoamine Oxidase (MAO), COX-2, and BRAF Kinase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of monoamine neurotransmitters, and their inhibition is a strategy for treating neurological disorders. nih.govmdpi.com Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. mdpi.comnih.gov BRAF kinase is a component of the RAS-RAF-MEK-MAPK signaling pathway, and its mutation is implicated in various cancers. nih.govmdpi.com While thiourea derivatives have been explored as potential inhibitors for these targets, specific inhibitory data for 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea against MAO, COX-2, or BRAF kinase are not detailed in the available research.

Beyond specific enzyme inhibition, research into related thiourea compounds points toward other potential molecular targets. Studies on metal complexes of 1-allyl-3-(2-hydroxyethyl)thiourea, a structurally similar compound, have investigated interactions with DNA. enamine.netresearchgate.netbohrium.com Molecular docking studies of these palladium (II) and platinum (II) complexes indicated that their mechanism of action may involve the formation of breaks in plasmid DNA. enamine.netresearchgate.net The presence of the hydroxyl (-OH) group was noted to have a positive influence on the ligand-DNA binding. enamine.netresearchgate.net This suggests that for certain derivatives, particularly when complexed with metals, DNA can be a significant molecular target, a concept that could be relevant for 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea.

Molecular Modeling and Docking Studies for Ligand-Biomolecule Interactions

Computational methods such as molecular docking and modeling are invaluable for predicting how a ligand might interact with a biological macromolecule at the atomic level.

While specific docking studies for 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea are not extensively documented, the broader class of thiourea derivatives has been widely studied through in silico methods. These studies reveal common interaction patterns. The thiourea moiety is a key player in molecular recognition, with the sulfur atom (C=S) acting as a hydrogen bond acceptor and the N-H groups acting as hydrogen bond donors. nih.govbiointerfaceresearch.comresearchgate.net

Urease: Docking studies of arylthiourea derivatives with urease have shown that the thiourea subunit is essential for binding to the enzyme's active site, often interacting with the nickel (Ni²⁺) ions and key amino acid residues. nih.gov

Kinases: In studies of thiourea derivatives as potential anticancer agents, docking simulations have been performed against targets like BRAF kinase and HER-2. biointerfaceresearch.comksu.edu.tr For HER-2, the carbothioamide group was shown to form hydrogen bonds with key residues like ALA751 and LEU796. biointerfaceresearch.com

Other Proteins: Docking studies have also explored the binding of thiourea derivatives to other receptors like Sirtuin-1 (SIRT1), where interactions with residues such as PheA:297 were identified as crucial. researchgate.net

Computational SAR studies aim to correlate a molecule's chemical structure with its biological activity. For thiourea derivatives, in silico and in vitro data together help build these relationships. For example, the urease inhibition data for various substituted thioureas (as shown in Table 1) provides a basis for SAR analysis. nih.gov The variation in IC₅₀ values with different substitution patterns on the phenyl ring (e.g., 2',6'-dimethyl vs. 2',5'-dimethyl) demonstrates that both the nature and position of substituents are critical for potent inhibition. nih.gov Such insights are crucial for the rational design of new, more effective inhibitors. The electron-withdrawing or donating properties, steric bulk, and lipophilicity of substituents all play a role in modulating the binding affinity and, consequently, the biological activity of the thiourea core structure. nih.gov

Research on Antimicrobial Mechanisms

The thiourea scaffold is present in many compounds with reported antimicrobial properties. nih.govnih.govmdpi.com While specific efficacy claims for 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea are not made here, research on the general class of thiourea derivatives has uncovered several potential mechanisms of antimicrobial action.

Inhibition of Essential Enzymes: Some thiourea derivatives are designed to inhibit bacterial enzymes that are crucial for survival, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication. nih.gov

Disruption of Cellular Homeostasis: A study on one thiourea derivative demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting the NAD⁺/NADH homeostasis and interfering with the integrity of the bacterial cell wall. nih.gov

Membrane Depolarization: The antimicrobial action of certain benzoylthiourea (B1224501) derivatives has been linked to mechanisms such as membrane depolarization, which disrupts the fundamental barrier and energy potential of the bacterial cell. researchgate.net

These diverse mechanisms highlight the versatility of the thiourea structure in exerting antimicrobial effects, making it a valuable scaffold in the development of new antibacterial agents. fip.org

Advanced Research Methodologies and Future Perspectives

Integration of Multi-Disciplinary Experimental and Computational Approaches

The comprehensive characterization of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea necessitates a synergistic approach, integrating both experimental and computational methodologies. This multi-faceted strategy allows for a deeper understanding of the molecule's structural, electronic, and reactive properties.

Experimental investigations would commence with the structural elucidation of the compound. Spectroscopic techniques form the cornerstone of this effort. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be employed to determine the chemical environment of the protons and carbons, respectively, confirming the connectivity of the 3,5-dimethylphenyl, hydroxyethyl (B10761427), and thiourea (B124793) moieties. Infrared (IR) spectroscopy would be utilized to identify the characteristic functional groups, such as the N-H, C=S, and O-H stretching vibrations.

Computational studies, primarily employing Density Functional Theory (DFT), would complement these experimental findings. semanticscholar.org Geometry optimization of the molecule would provide insights into its most stable conformation, including bond lengths, bond angles, and dihedral angles. semanticscholar.org The calculated vibrational frequencies from DFT can be correlated with the experimental IR spectrum to provide a more detailed assignment of the observed bands. Furthermore, the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential can be computed to identify regions of electrophilic and nucleophilic reactivity. semanticscholar.org

Molecular docking simulations represent another crucial computational tool, particularly in exploring the potential biological applications of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea. By docking the compound into the active sites of various enzymes or receptors, it is possible to predict its binding affinity and interaction modes, thereby guiding further experimental studies in drug discovery. nih.govundip.ac.idresearchgate.net

The table below illustrates the integration of these approaches:

| Research Question | Experimental Approach | Computational Approach | Integrated Outcome |

| Molecular Structure Confirmation | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry | Geometry Optimization (DFT) | A validated three-dimensional structure with detailed information on bond parameters and functional groups. |

| Electronic Properties and Reactivity | Cyclic Voltammetry | HOMO-LUMO analysis, Molecular Electrostatic Potential (DFT) | Understanding of the molecule's redox behavior and identification of sites susceptible to chemical reactions. |

| Potential Biological Interactions | In vitro enzyme inhibition assays | Molecular Docking, Molecular Dynamics Simulations | Prediction and validation of the compound's potential as an inhibitor for specific biological targets. |

Emerging Research Areas for Complex Thiourea Derivatives

Thiourea derivatives are a versatile class of compounds with a wide array of potential applications, largely due to the reactivity of the thiocarbonyl group and the ability to form hydrogen bonds. nih.gov Research into complex thiourea derivatives like 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is expanding into several key areas.

One of the most promising fields is medicinal chemistry. Thiourea derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The presence of both a hydroxyl group and a substituted phenyl ring in 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea makes it an interesting candidate for screening against various biological targets. For instance, the thiourea moiety is known to be a key pharmacophore in a number of enzyme inhibitors. nih.gov

Another emerging area is in the development of chemical sensors. The sulfur and nitrogen atoms in the thiourea group can act as effective binding sites for metal ions. annexechem.com This property can be exploited to design colorimetric or fluorescent sensors for the detection of specific metal ions in environmental or biological samples. The 2-hydroxyethyl group could potentially enhance the water solubility and selectivity of such a sensor.

Furthermore, thiourea derivatives are being explored as organocatalysts in various organic transformations. annexechem.com The ability of the N-H groups to act as hydrogen bond donors allows these molecules to activate electrophiles, facilitating a range of chemical reactions. The specific substitution pattern on the phenyl ring of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea could influence its catalytic activity and selectivity.

Development of Novel Analytical and Synthetic Methodologies for the Chemical Compound

The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea can be achieved through established methods for thiourea synthesis, though there is room for the development of more efficient and sustainable methodologies. A common synthetic route involves the reaction of an isothiocyanate with an amine. semanticscholar.org In this case, 3,5-dimethylphenyl isothiocyanate would be reacted with 2-aminoethanol. Novel synthetic approaches could focus on microwave-assisted or solvent-free "click" mechanosynthesis to reduce reaction times and improve yields. nih.govresearchgate.net

For the analytical characterization of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, standard techniques like NMR and IR spectroscopy are typically employed. dergipark.org.trmdpi.com However, more advanced analytical methods can provide deeper insights. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound with high accuracy.

The development of novel analytical methodologies could also involve the use of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of the compound in complex matrices. This would be particularly important for studying its metabolic fate or for its detection in environmental samples.

The following table summarizes potential synthetic and analytical methodologies:

| Methodology | Description | Potential Advantages |

| Synthetic | ||

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between 3,5-dimethylphenyl isothiocyanate and 2-aminoethanol. | Reduced reaction times, higher yields, and potentially fewer side products. |

| Mechanochemical Synthesis | Grinding the solid reactants together, possibly with a catalytic amount of a liquid, to induce a reaction. | Solvent-free, environmentally friendly, and can lead to the formation of novel crystalline phases. |

| Analytical | ||

| 2D NMR Spectroscopy | Techniques like COSY, HSQC, and HMBC to establish detailed correlations between protons and carbons. | Unambiguous structural elucidation and assignment of all NMR signals. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of the compound from a mixture using liquid chromatography followed by detection with mass spectrometry. | High sensitivity and selectivity for quantification and identification in complex samples. |

Potential for Functional Material Science Applications (excluding specific material properties)

The structural features of 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea suggest its potential for use in the development of functional materials. The thiourea moiety is known to be an excellent ligand for a variety of metal ions due to the presence of both hard (nitrogen) and soft (sulfur) donor atoms. nih.govrsc.org This allows for the formation of a wide range of metal complexes with diverse coordination geometries. These metal complexes could find applications in areas such as catalysis, where the metal center acts as the active site, or in the development of novel inorganic-organic hybrid materials.

Furthermore, the presence of both hydrogen bond donor (N-H) and acceptor (C=S, O-H) groups in the molecule allows for the formation of well-defined supramolecular assemblies through intermolecular hydrogen bonding. nih.gov The self-assembly of these molecules could lead to the formation of ordered structures such as liquid crystals or organogels. The specific nature of these supramolecular structures would be influenced by the steric bulk of the 3,5-dimethylphenyl group and the flexibility of the 2-hydroxyethyl chain.

The hydroxyl group also presents a reactive handle for further chemical modification. For example, it could be used to graft the molecule onto the surface of a polymer or an inorganic substrate, thereby modifying the surface properties of the material. This could be a route to creating functionalized surfaces for applications in sensing or as stationary phases in chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea with high purity?

- The synthesis typically involves reacting 3,5-dimethylphenyl isothiocyanate with 2-hydroxyethylamine in anhydrous dichloromethane under nitrogen atmosphere. Key steps include:

- Temperature control : Room temperature (20–25°C) to avoid side reactions.

- Solvent selection : Dichloromethane ensures solubility of intermediates and facilitates easy solvent removal .

- Purification : Recrystallization from methanol yields pure product (73–78% yield). Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress and confirming structural integrity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., dimethylphenyl protons at δ 2.3–2.5 ppm, hydroxyethyl protons at δ 3.6–4.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 323.1456 for CHNS) .

- X-ray crystallography : While not directly reported for this compound, SHELX programs (e.g., SHELXL) are standard for refining analogous thiourea crystal structures, requiring high-resolution data and empirical absorption corrections .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Empirical absorption correction : Use spherical harmonic functions (e.g., Blessing’s method) to model anisotropic absorption effects, especially for low-symmetry crystals .

- Validation tools : Cross-check with the Cambridge Structural Database (CSD) to identify deviations in bond lengths/angles. For example, typical C=S bond lengths in thioureas range from 1.65–1.68 Å .

- Software workflows : SHELXL refinement combined with data from multiple symmetry-equivalent reflections improves accuracy .

Q. How can the biological activity of this compound be systematically evaluated, given its structural complexity?

- Molecular docking : Prioritize targets (e.g., anti-inflammatory enzymes like COX-2) based on interactions with the thiourea moiety’s hydrogen-bonding capacity and the indole/aryl groups’ hydrophobic effects .

- In vitro assays :

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .

- Mechanistic studies : Fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinities with biomolecules .

Q. What are the challenges in designing derivatives to enhance solubility without compromising bioactivity?

- Functional group modifications :

- Introduce polar groups (e.g., sulfonate) on the hydroxyethyl chain to improve aqueous solubility.

- Retain the thiourea core for hydrogen-bonding interactions critical to activity .

- Prodrug approaches : Esterification of the hydroxyl group for pH-sensitive release in target tissues .

Methodological Considerations

Q. How are reaction mechanisms elucidated for thiourea derivatives in synthetic pathways?

- Kinetic studies : Monitor intermediates via time-resolved NMR or LC-MS to identify rate-determining steps (e.g., nucleophilic attack of amine on isothiocyanate).

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps like thiourea formation .

Q. What computational tools are recommended for predicting physicochemical properties?

- Software :

- Gaussian or ORCA : For optimizing molecular geometry and calculating dipole moments/pKa.

- COSMO-RS : Estimates solubility parameters and partition coefficients (logP) .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Standardized protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.